molecular formula C13H26N2O3S B2923774 1-(Butylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane CAS No. 2309307-64-8

1-(Butylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane

Cat. No. B2923774
CAS RN: 2309307-64-8
M. Wt: 290.42
InChI Key: QAJMITGJFDGLHD-UHFFFAOYSA-N
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Description

The compound “1-(Butylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane” is a diazepane derivative. Diazepanes are seven-membered heterocyclic compounds containing nitrogen. They are used in various fields, including medicinal chemistry .


Molecular Structure Analysis

The molecular structure would consist of a seven-membered diazepane ring, a tetrahydrofuran ring, and a butylsulfonyl group. Tetrahydrofuran is a five-membered ring with four carbon atoms and one oxygen atom .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on the specific functional groups present. The tetrahydrofuran ring might undergo reactions typical for ethers, while the diazepane ring might participate in reactions typical for amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Nanosized N-sulfonated Brönsted Acidic Catalyst

A nanosized N-sulfonated Brönsted acidic catalyst, including structures related to 1-(Butylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane, has been developed for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This catalyst exhibits excellent yields, short reaction times, and can be reused several times without loss of catalytic activity, highlighting its efficiency and environmental friendliness in organic synthesis (O. Goli-Jolodar et al., 2016).

Multicomponent Synthesis

The compound has been used in studies for the Ugi multicomponent reaction followed by intramolecular nucleophilic substitution, leading to the synthesis of 1-sulfonyl 1,4-diazepan-5-ones and their benzo-fused derivatives. This approach provides a short, efficient route to diazepane systems, showcasing the versatility of related compounds in facilitating complex organic reactions (L. Banfi et al., 2007).

Beckmann Rearrangement

Research on oxime mesitylenesulfonates, related to the structural framework of 1-(Butylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane, explores their efficient rearrangement into corresponding lactams and amides. The study provides insights into the stereochemistry of product lactams, emphasizing the application of such compounds in synthesizing heterocyclic lactams with defined stereochemical configurations (C. Ramalingan et al., 2008).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. It could potentially be explored for uses in medicinal chemistry, given the presence of a diazepane ring, which is common in many pharmaceuticals .

properties

IUPAC Name

1-butylsulfonyl-4-(oxolan-3-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O3S/c1-2-3-11-19(16,17)15-7-4-6-14(8-9-15)13-5-10-18-12-13/h13H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJMITGJFDGLHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCCN(CC1)C2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Butylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane

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